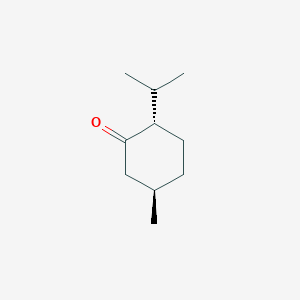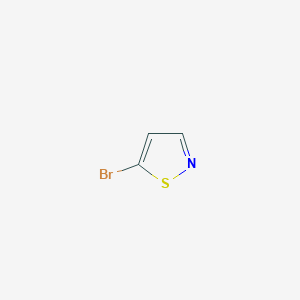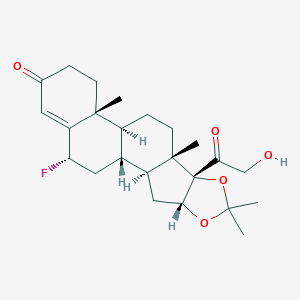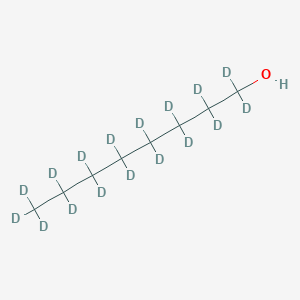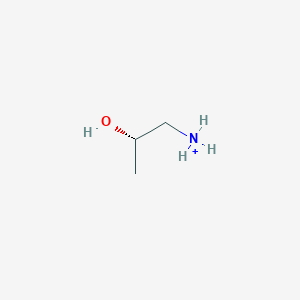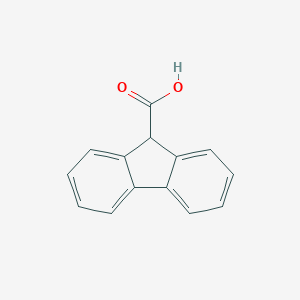
9H-Fluoren-9-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 9H-Fluorene-9-carboxylic acid and its derivatives has been explored through various methodologies, including palladium-catalyzed cross-coupling reactions. For instance, Xu et al. (2015) developed an efficient and mild synthesis of 9H-fluorene derivatives through a Pd(0)-catalyzed cross-coupling reaction, highlighting the operational simplicity and high yields of this approach (Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of 9H-Fluorene-9-carboxylic acid has been elucidated through various spectroscopic techniques. Studies such as those by Blackburn et al. (1996) have shown that this compound exhibits distinct hydrogen bonding patterns and molecular conformations, contributing to its unique chemical properties (Blackburn et al., 1996).
Chemical Reactions and Properties
9H-Fluorene-9-carboxylic acid participates in various chemical reactions, demonstrating its versatility as a reagent in organic synthesis. The compound's reactivity has been studied in contexts such as the synthesis of complex molecules and the development of fluorescent probes for sensing applications. For example, Wang et al. (2005) investigated the fluorescence "off-on" behaviors of 9-(cycloheptatrienylidene)fluorene derivatives, showcasing the compound's potential as an acid-sensing fluorophore (Wang et al., 2005).
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
“9H-Fluoren-9-carbonsäure” hat die Summenformel C14H10O2 und ein Molekulargewicht von 210.2280 . Sie ist auch unter anderen Namen bekannt, wie z. B. „9-Fluorencarbonsäure“ und „Fluoren-9-carbonsäure“ .
Synthese von Hexamerischem Organooxotin-Prisman
Eine der Anwendungen von this compound ist die Synthese eines hexameren Organooxotin-Prismans . Dies deutet auf ein mögliches Einsatzgebiet in der Organometallchemie hin.
MTP-Inhibitoren
Modifizierte 9H-Fluoren-9-carbonsäureverbindungen wurden als MTP-Inhibitoren (Microsomal Triglyceride Transfer Protein) untersucht . Diese Verbindungen zeigten eine beachtliche MTP-Inhibition in vitro, die sich in ihrer Triglycerid (TG)-senkenden Aktivität widerspiegelt . Dies deutet auf mögliche Anwendungen im Bereich der pharmazeutischen Chemie und der Wirkstoffforschung hin, insbesondere für Erkrankungen im Zusammenhang mit dem Fettstoffwechsel.
Phasenumwandlungsdaten
Die Phasenumwandlungsdaten von this compound sind verfügbar, einschließlich ihrer Sublimationsenthalpie . Diese Informationen sind entscheidend für das Verständnis ihrer thermodynamischen Eigenschaften und können in verschiedenen Bereichen wie der Materialwissenschaft und der chemischen Verfahrenstechnik nützlich sein.
Massenspektroskopiedaten
Die Massenspektroskopiedaten für this compound sind verfügbar . Diese Daten können in der analytischen Chemie zur Identifizierung und Quantifizierung dieser Verbindung in verschiedenen Proben verwendet werden.
Gaschromatographie
This compound kann mittels Gaschromatographie analysiert werden . Diese Technik wird in der analytischen Chemie häufig zum Trennen und Analysieren von Verbindungen verwendet, die ohne Zersetzung verdampft werden können.
Safety and Hazards
Wirkmechanismus
Target of Action
9H-Fluorene-9-carboxylic acid is a building block in the synthesis of various pharmaceutical and biologically active compounds . .
Mode of Action
It’s known that it has been used in the synthesis of a hexameric organooxotin prismane . This suggests that it may interact with its targets through the formation of complex structures.
Biochemical Pathways
Its use in the synthesis of a hexameric organooxotin prismane suggests that it may be involved in the formation of complex molecular structures .
Result of Action
Its use in the synthesis of a hexameric organooxotin prismane suggests that it may have a role in the formation of complex molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9H-Fluorene-9-carboxylic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to handle and store this compound properly to ensure its stability and effectiveness.
Eigenschaften
IUPAC Name |
9H-fluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJGJUGFFYUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062098 | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989-33-9 | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Carboxyfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CARBOXYFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65BW232U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights into 9FCA have been revealed through spectroscopic and computational studies?
A: Spectroscopic and computational methods have been instrumental in elucidating the structural characteristics of 9FCA, particularly its behavior in forming hydrogen-bonded clusters. [] These studies provide valuable insights into the intermolecular interactions of 9FCA, which can influence its physical and chemical properties in various applications.
Q2: Are there any known structure-activity relationships (SAR) regarding 9FCA derivatives and their effects on plant growth?
A: Research suggests that structural modifications to the 9FCA scaffold can significantly impact its biological activity. For instance, while chlorflurecol (2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid) effectively reduced plant height in Sanchezia and Strobilanthes species, other derivatives like chlorfluren (2-chlorofluorenecarbonic acid-(9)-methylester) and dichlorflurecol (2-chloro-9-hydroxyfluorene-carbonic acid-(9)-p-chlorophenoxyethylester) showed varying degrees of effectiveness. [] This highlights the importance of SAR studies in optimizing the structure of 9FCA derivatives for specific applications.
Q3: What analytical methods have been employed to study 9FCA and its derivatives?
A: X-ray crystallography has been successfully utilized to determine the crystal structure of a 9FCA derivative, 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. [] This technique provided detailed information about the molecule's three-dimensional structure, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding its properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

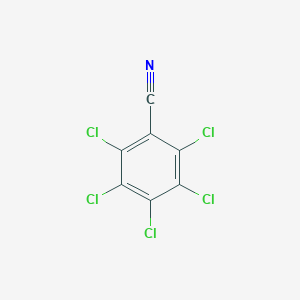
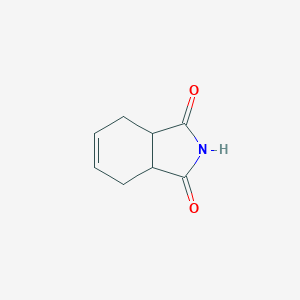


![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)


